2-methyl-2-[(trimethylsilyl)oxy]butanenitrile
Description
Contextualizing O-Silylated Cyanohydrins as Key Synthetic Intermediates
O-silylated cyanohydrins, also known as cyanohydrin trimethylsilyl (B98337) ethers, are a class of organic compounds that serve as crucial and versatile intermediates in synthesis. oup.com They are formed by the addition of a silyl (B83357) cyanide reagent, most commonly trimethylsilyl cyanide (TMSCN), across the carbon-oxygen double bond of an aldehyde or a ketone. wikipedia.orgrsc.org This reaction, known as cyanosilylation, converts the carbonyl group into a cyanohydrin in which the hydroxyl group is simultaneously protected by a silyl group, typically trimethylsilyl (TMS).
The utility of these compounds stems from their stability and diverse reactivity. They are considered protected forms of cyanohydrins, which can be unstable and prone to reverting to the starting carbonyl compound. nih.gov This protection allows them to be carried through multi-step syntheses under conditions that might otherwise be incompatible with a free hydroxyl group. rsc.org Furthermore, the silyl group can be easily removed under mild acidic conditions or with fluoride (B91410) ion sources to reveal the cyanohydrin. libretexts.org
One of the most powerful applications of O-silylated cyanohydrins is their function as "acyl anion equivalents." winthrop.edugoogle.com The proton on the carbon atom bearing the nitrile and siloxy groups can be removed by a strong base, creating a nucleophilic carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides or epoxides, forming a new carbon-carbon bond. winthrop.edu This two-step sequence effectively achieves the synthetic equivalent of a nucleophilic acyl substitution, a transformation that is otherwise challenging.
The synthetic versatility of O-silylated cyanohydrins is further demonstrated by the range of functional groups they can be converted into. The nitrile group can be hydrolyzed to afford α-hydroxy carboxylic acids or reduced to yield β-amino alcohols, both of which are valuable motifs in biologically active molecules and natural products. nih.govacs.org
Significance of 2-methyl-2-[(trimethylsilyl)oxy]butanenitrile in Contemporary Synthetic Chemistry
This compound (CAS No. 25438-34-0) holds specific significance as a representative O-silylated cyanohydrin derived from an unsymmetrical aliphatic ketone, butan-2-one. dakenchem.com Its importance lies in its role as a versatile building block and as a model substrate for the development of synthetic methodologies.
As a synthetic intermediate, the compound offers multiple avenues for molecular elaboration. The key features of its structure are:
A nitrile group that can be transformed into a primary amine, a carboxylic acid, or other nitrogen-containing functionalities.
A trimethylsilyl-protected tertiary hydroxyl group which, upon deprotection, reveals a tertiary alcohol. This functionality is often found in complex natural products.
A quaternary carbon center , which makes the molecule a useful precursor for constructing sterically congested frameworks.
The synthesis of this compound itself represents a common challenge in organic synthesis: the efficient cyanosilylation of ketones. Ketones are generally less reactive than aldehydes, and the formation of a tertiary cyanohydrin can be sterically hindered. organic-chemistry.org Therefore, methods developed for the high-yield synthesis of this compound are often applicable to a broader range of ketones. rsc.orgorganic-chemistry.org Beyond its role in academic research, the compound has been noted for its application as an additive in the development of advanced functional materials. dakenchem.com
Historical Development of Cyanosilylation Reactions Pertinent to Butanenitrile Derivatives
The addition of a cyanide nucleophile to a carbonyl compound is one of the foundational carbon-carbon bond-forming reactions in organic chemistry. nih.gov Historically, this was achieved using highly toxic reagents like hydrogen cyanide (HCN). A significant advancement came with the introduction of trimethylsilyl cyanide (TMSCN) as a less hazardous and more versatile cyanating agent. wikipedia.orgacs.org
Early work in the 1970s demonstrated that TMSCN could react with a wide variety of aldehydes and ketones to produce the corresponding O-silylated cyanohydrins. rsc.orgorgsyn.orgscispace.com These initial procedures often required thermal conditions or the use of stoichiometric promoters. A major breakthrough was the discovery that the reaction could be accelerated by catalysts. This led to the development of two main catalytic approaches:
Lewis Acid Catalysis : Lewis acids such as zinc iodide (ZnI₂) and aluminum chloride (AlCl₃) were found to activate the carbonyl compound, making it more susceptible to nucleophilic attack by the cyanide. oup.com
Lewis Base Catalysis : Alternatively, Lewis bases like tertiary amines, phosphines, arsines, or N-oxides can activate the TMSCN, enhancing the nucleophilicity of the cyanide group. oup.comorganic-chemistry.org
The cyanosilylation of ketones to produce butanenitrile derivatives like this compound proved more demanding than the corresponding reaction with aldehydes due to the ketones' lower electrophilicity and greater steric bulk around the carbonyl carbon. organic-chemistry.org This challenge drove the innovation of more sophisticated and efficient catalytic systems capable of promoting the reaction under mild conditions and with high yields. The table below highlights some of the catalysts that have been successfully employed for the cyanosilylation of ketones.
| Catalyst System | Catalyst Type | Key Features |
|---|---|---|
| Zinc Iodide (ZnI₂) | Lewis Acid | One of the earliest and most common catalysts used for the reaction. oup.com |
| N-Methylmorpholine N-oxide (NMO) | Lewis Base | An efficient organocatalyst for the addition of TMSCN to a variety of ketones. organic-chemistry.org |
| Salen-Aluminum Complexes | Lewis Acid | Effective for synthesizing tertiary cyanohydrin trimethylsilyl ethers at room temperature. organic-chemistry.org |
| N-Heterocyclic Carbenes (NHCs) | Organocatalyst (Nucleophilic) | Allows for the cyanation of ketones under mild reaction conditions. organic-chemistry.org |
| Triphenylphosphine (B44618) (Ph₃P) | Lewis Base | Can be supported on polystyrene for easier catalyst recovery and sustainable protocols. rsc.org |
This ongoing development of new catalytic methods continues to enhance the accessibility and utility of butanenitrile derivatives and O-silylated cyanohydrins in general, solidifying their status as cornerstone intermediates in modern organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-trimethylsilyloxybutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOSi/c1-6-8(2,7-9)10-11(3,4)5/h6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWOCSPWUWCXIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidating Reaction Mechanisms and Reactivity Profiles of 2 Methyl 2 Trimethylsilyl Oxy Butanenitrile
Mechanistic Investigations of Cyanosilylation to Form O-Silylated Cyanohydrins
The synthesis of O-silylated cyanohydrins, such as 2-methyl-2-[(trimethylsilyl)oxy]butanenitrile, is achieved through the cyanosilylation of a ketone. This reaction involves the addition of a cyanide group and a silyl (B83357) group across the carbonyl double bond. The mechanism of this transformation can be intricate, often involving catalytic activation and hypervalent intermediates to facilitate the carbon-carbon bond formation.
Role of Hypervalent Silicates in Cyano Group Activation
In certain catalytic systems, the activation of the cyanide source, typically trimethylsilyl (B98337) cyanide (TMSCN), proceeds through the formation of hypervalent silicon species. researchgate.netu-tokyo.ac.jp These species, such as pentacoordinate or hexacoordinate silicates, feature a silicon atom bonded to more than four substituents. u-tokyo.ac.jpwpmucdn.com The formation of these hypervalent intermediates increases the nucleophilicity of the cyanide group, making it a more potent nucleophile for attacking the electrophilic carbonyl carbon. u-tokyo.ac.jp
For instance, the in-situ generation of a pentacoordinate silicate (B1173343) from TMSCN and a lithium cyanide (LiCN) source can create an extremely reactive cyano reagent. nih.gov Spectroscopic evidence, including 29Si NMR studies, has confirmed that cyanosilylation reactions can proceed through these hypervalent silicate intermediates. researchgate.net This activation mechanism is particularly effective, enhancing reaction rates and enabling the synthesis of sterically hindered silylated cyanohydrins. researchgate.net The increased reactivity is attributed to the electronic structure of hypervalent silicates, where the silicon center becomes more electron-rich, thereby activating the attached cyano group for nucleophilic attack. u-tokyo.ac.jp
Table 1: Comparison of Silicon Species in Cyanosilylation
| Silicon Species | Coordination Number | Lewis Acidity | Nucleophilicity of Cyanide |
|---|---|---|---|
| Tetravalent Silicon (e.g., TMSCN) | 4 | Weak | Low |
| Pentavalent Silicon (Hypervalent) | 5 | Strong | High |
Cooperative Catalytic Mechanisms in Asymmetric Reactions
The enantioselective synthesis of chiral cyanohydrins relies on catalysts that can effectively control the stereochemical outcome of the cyanide addition. researchgate.net Many successful approaches employ cooperative or bifunctional catalytic systems where different components of the catalyst activate the ketone (electrophile) and the cyanide source (nucleophile) simultaneously. researchgate.netorganic-chemistry.org
This dual activation strategy is a cornerstone of modern asymmetric catalysis. A common approach involves a chiral Lewis acid component that coordinates to the carbonyl oxygen of the ketone, increasing its electrophilicity and defining a specific trajectory for the incoming nucleophile. Concurrently, a Lewis base component of the catalyst interacts with the silicon atom of TMSCN, activating the cyanide for delivery. researchgate.netorganic-chemistry.org
Examples of such cooperative systems include:
Chiral Amino Thiourea (B124793) Catalysts: These catalysts can activate the ketone through hydrogen bonding via the thiourea moiety, while the tertiary amine group activates the TMSCN. This dual role suggests a cooperative mechanism is crucial for both reactivity and stereoinduction. organic-chemistry.org
Chiral N-oxide/Titanium Complexes: In these systems, the titanium center acts as a Lewis acid to activate the ketone. Simultaneously, the N-oxide functions as a Lewis base, activating the TMSCN. This bifunctional action promotes the reaction efficiently. organic-chemistry.org
Chiral Al(salen)/Triphenylphosphine (B44618) Oxide Systems: The chiral Al(salen) complex serves as the Lewis acid to activate the carbonyl compound, while triphenylphosphine oxide acts as a Lewis base to activate the TMSCN, leading to a highly enantioselective transformation.
These mechanisms rely on a well-organized transition state where both the ketone and the cyanide source are brought together by the chiral catalyst, allowing for highly controlled and enantioselective C-C bond formation.
Silylation Reaction Pathways (Activation and Displacement)
Pathway A: Using Hydrogen Cyanide (HCN) and a Silylating Agent One method involves the reaction of the ketone with HCN to form a cyanohydrin intermediate, (CH₃)₂(C₂H₅)C(OH)CN. This intermediate is then silylated in a subsequent step using a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base. The base deprotonates the hydroxyl group, and the resulting alkoxide displaces the chloride from TMSCl.
Pathway B: Using Trimethylsilyl Cyanide (TMSCN) A more common and efficient one-pot method utilizes TMSCN. In this case, a catalyst is typically required to facilitate the reaction.
Activation: A Lewis base catalyst can activate the TMSCN, or a Lewis acid catalyst can activate the ketone's carbonyl group. organic-chemistry.org As discussed, bifunctional catalysts can activate both. researchgate.netorganic-chemistry.org
Nucleophilic Addition: The activated cyanide attacks the activated carbonyl carbon.
Silyl Transfer: The trimethylsilyl group is transferred to the oxygen atom of the tetrahedral intermediate, yielding the final O-silylated cyanohydrin product and regenerating the catalyst.
This process is highly efficient and avoids the use of highly toxic HCN directly. google.com The reaction is generally a chemoselective 1,2-addition, even for α,β-unsaturated carbonyls. rsc.org
Transformations and Derivatizations of this compound
The structure of this compound features two key reactive sites: the nitrile group and the trimethylsilyl ether group. This dual functionality allows for a wide range of subsequent chemical transformations.
Nucleophilic Addition Reactions at the Nitrile Moiety
The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. libretexts.orgunizin.org This allows it to undergo nucleophilic addition reactions, similar to a carbonyl group. unizin.orgpressbooks.pub
Key transformations include:
Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. libretexts.orglibretexts.org The reaction proceeds via two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org An aqueous workup then protonates the intermediate to yield 1-amino-2-methyl-2-[(trimethylsilyl)oxy]butane.
Reaction with Grignard Reagents: Organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, can add to the nitrile carbon. libretexts.orglibretexts.org This addition forms an intermediate imine anion. Subsequent aqueous hydrolysis of this intermediate yields a ketone. libretexts.orglibretexts.org For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 2-methyl-2-[(trimethylsilyl)oxy]pentan-3-one.
Hydrolysis to Carboxylic Acids: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. pressbooks.publibretexts.org This reaction typically proceeds through an amide intermediate, which is then further hydrolyzed to a carboxylic acid (or its carboxylate salt under basic conditions). unizin.orgchemistrysteps.com This would convert the nitrile to a carboxylic acid functional group.
Table 2: Products from Nucleophilic Addition to the Nitrile Group
| Reagent | Intermediate | Final Product (after workup) | Product Functional Group |
|---|---|---|---|
| LiAlH₄ | Dianion | 1-Amino-2-methyl-2-[(trimethylsilyl)oxy]butane | Primary Amine |
| R-MgX / H₂O | Imine Anion | α-Silyloxy Ketone | Ketone |
Reactions Involving the Trimethylsilyl Ether Group (e.g., Cleavage, Trans-silylation)
The trimethylsilyl (TMS) ether is a common protecting group for alcohols because it can be installed and removed under mild and specific conditions. wikipedia.org The Si-O bond in this compound is susceptible to cleavage by various reagents.
Cleavage (Deprotection): The TMS group can be removed to reveal the parent cyanohydrin. This is typically achieved under acidic conditions or with a fluoride (B91410) ion source. researchgate.net
Acid-Catalyzed Cleavage: Mild acidic conditions, such as using a drop of HCl in a solvent like dichloromethane (B109758) or p-toluenesulfonic acid in methanol, can effectively cleave the TMS ether. gelest.com Acid-catalyzed hydrolysis of silylated cyanohydrins is an efficient method to produce the parent cyanohydrins. libretexts.orgalmerja.com
Fluoride-Mediated Cleavage: Fluoride sources, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF, are highly effective for desilylation due to the high strength of the silicon-fluoride bond that is formed. wikipedia.orggelest.com This method is often preferred for its mildness and high chemoselectivity. researchgate.net
Trans-silylation: In the presence of another alcohol and a suitable catalyst, the trimethylsilyl group can be transferred from the cyanohydrin oxygen to the other alcohol. This process, also known as transetherification, can occur under conditions similar to cleavage, particularly when an alcohol is used as the solvent. For example, treating the compound with a catalytic amount of trimethylsilyl bromide in a large excess of a different alcohol could lead to the silylation of that alcohol.
The selective cleavage of the silyl ether allows for the unmasking of the hydroxyl group, enabling further synthetic manipulations at that position while the nitrile group remains intact. researchgate.net
Ring-Opening Reactions of Cyclic Substrates with Related TMS-Cyanides
Trimethylsilyl (TMS) cyanides, including structurally related compounds to this compound, are versatile reagents in organic synthesis, particularly for the nucleophilic ring-opening of strained cyclic substrates. The reactivity is driven by the release of ring strain in substrates like epoxides, aziridines, and oxetanes, coupled with the formation of a stable carbon-carbon or carbon-nitrogen bond. The general mechanism involves the nucleophilic attack of the cyanide moiety on one of the electrophilic carbon atoms of the ring.
The reaction with epoxides, for instance, typically proceeds via an SN2 mechanism. masterorganicchemistry.com In this process, the cyanide nucleophile attacks one of the carbon atoms of the epoxide ring from the side opposite to the oxygen atom, leading to an inversion of stereochemistry at the site of attack. The initial product is a β-trimethylsilyloxy isonitrile, which can rearrange to the more stable β-trimethylsilyloxy nitrile. The regioselectivity of the attack on unsymmetrical epoxides is governed by both steric and electronic factors. Under neutral or basic conditions, the cyanide preferentially attacks the less sterically hindered carbon atom. organic-chemistry.org However, the presence of a Lewis acid catalyst can alter this selectivity. Lewis acids coordinate to the epoxide oxygen, making it a better leaving group and activating the ring towards nucleophilic attack. This coordination can direct the cyanide to attack the more substituted carbon atom, which can better stabilize the developing positive charge in a transition state with SN1-like character. masterorganicchemistry.com
Similar reactivity is observed with other strained rings such as aziridines and oxetanes. The ring-opening of N-activated aziridines with TMS-cyanide provides a direct route to β-amino nitriles, which are valuable precursors for diamines and amino acids. Oxetanes, being less strained than epoxides, generally require activation by a Lewis or Brønsted acid to facilitate ring-opening with TMS-cyanide, yielding γ-silyloxy nitriles. quora.com
The table below summarizes the outcomes of ring-opening reactions with various cyclic substrates using trimethylsilyl cyanide.
Oxidation and Reduction Pathways of O-Silylated Nitriles
O-silylated nitriles, such as this compound, possess two primary reactive sites for redox transformations: the nitrile group and the carbon atom to which both the nitrile and silyloxy groups are attached. The pathways for oxidation and reduction allow for the conversion of this functional group into a variety of other important molecular scaffolds.
Reduction Pathways
The reduction of the nitrile group in O-silylated cyanohydrins provides access to valuable β-amino alcohols. Strong hydride reducing agents, most notably lithium aluminum hydride (LiAlH₄), are effective for this transformation. The reaction proceeds by the addition of hydride ions to the carbon-nitrogen triple bond, ultimately reducing it to a primary amine. chemistrysteps.comlibretexts.org A subsequent aqueous or acidic workup cleaves the O-Si bond, liberating the hydroxyl group and yielding the final β-amino alcohol product. rsc.org
Alternatively, the use of a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures can achieve a partial reduction. DIBAL-H reduces the nitrile to an imine intermediate. chemistrysteps.comdavuniversity.org This imine is stable at low temperatures but can be readily hydrolyzed during aqueous workup to yield an α-hydroxy aldehyde. This pathway represents a formal conversion of the original ketone (from which the cyanohydrin is derived) into its α-hydroxymethyl derivative.
Oxidation Pathways
The "oxidation" of O-silylated nitriles can be viewed in several contexts. A primary pathway involves the hydrolysis of the entire functional group to regenerate a carbonyl compound. Acid-catalyzed hydrolysis effectively cleaves both the O-Si bond and the nitrile group, converting the molecule back to the parent ketone. libretexts.org This process represents an oxidation of the central carbon atom.
Another significant transformation that can be classified as an oxidative process for the nitrile moiety is the reaction with organometallic reagents, such as Grignard reagents (R-MgX). masterorganicchemistry.com The organometallic reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine salt. This intermediate does not react further with the Grignard reagent. chemistrysteps.com Subsequent hydrolysis of the imine furnishes an α-silyloxy ketone. This reaction is a powerful method for creating a new carbon-carbon bond and transforming the nitrile into a ketone functional group.
The table below summarizes key oxidation and reduction transformations of O-silylated nitriles.
Strategic Applications of 2 Methyl 2 Trimethylsilyl Oxy Butanenitrile in Complex Molecule Synthesis
Role as a Versatile Intermediate in General Organic Synthesis
2-methyl-2-[(trimethylsilyl)oxy]butanenitrile is a valuable intermediate in organic synthesis, primarily functioning as a protected cyanohydrin. The trimethylsilyl (B98337) (TMS) group serves as a robust protecting group for the hydroxyl function, enhancing the compound's stability and solubility in organic solvents. This protection allows for a wide range of chemical transformations to be performed at other sites of a molecule without affecting the hydroxyl group.
The core utility of this compound lies in the reactivity of its two primary functional groups: the nitrile and the silyloxy moiety. The nitrile group can act as a precursor to various nitrogen-containing functionalities, while the TMS ether can be readily cleaved under mild acidic or fluoride-ion conditions to reveal the free hydroxyl group. This dual functionality makes it a strategic building block for introducing the α-hydroxy nitrile motif or its derivatives into more complex molecular architectures. Its role as a reagent is particularly noted in the formation of carbon-carbon bonds and the synthesis of specialty chemicals. masterorganicchemistry.com
Precursor to α-Trimethylsiloxy Ketones for Stereoselective Aldol (B89426) Additions
A significant application of this compound is its conversion into α-trimethylsiloxy ketones, which are key precursors for stereoselective aldol additions. The transformation is typically achieved by the addition of an organometallic reagent, such as an organolithium or Grignard reagent, to the nitrile carbon. This is followed by hydrolysis of the resulting imine intermediate to yield the ketone.
For instance, 2-methyl-2-(trimethylsiloxy)pentan-3-one is a well-documented α-trimethylsiloxy ketone derived from a related protected cyanohydrin. orgsyn.org These ketones are particularly useful in aldol reactions, a cornerstone of carbon-carbon bond formation. When converted to their corresponding enolates (e.g., silyl (B83357) enol ethers or trichlorosilyl (B107488) enolates), they react with aldehydes to form β-hydroxy ketones with a high degree of stereocontrol. orgsyn.org The presence of the bulky α-silyloxy group influences the facial selectivity of the enolate's approach to the aldehyde, leading to the preferential formation of one diastereomer. Chiral phosphoramides can be employed as catalysts to achieve high enantioselectivity in these additions.
| Step | Reactant(s) | Reagents/Conditions | Product | Key Feature |
|---|---|---|---|---|
| 1 | This compound | 1. Organometallic Reagent (e.g., EtMgBr, EtLi) 2. Aqueous Workup | α-hydroxy-α-methyl-ketone | Formation of the ketone functionality. |
| 2 | α-hydroxy-α-methyl-ketone | Silylating Agent (e.g., TMSCl, BSA) | α-trimethylsiloxy ketone | Protection of the hydroxyl group. orgsyn.org |
| 3 | α-trimethylsiloxy ketone + Aldehyde | Lewis Acid or Chiral Catalyst (e.g., TiCl4, Chiral Phosphoramide) | β-hydroxy ketone | Stereoselective C-C bond formation. |
Building Block for Nitrogen-Containing Compounds (e.g., β-Amino Alcohols, α-Amino Nitriles)
The nitrile functionality of this compound makes it an excellent starting point for the synthesis of various nitrogen-containing compounds. Cyanohydrins, in general, are versatile precursors to biologically important molecules like β-amino alcohols and α-amino acids. researchgate.net
β-Amino Alcohols: The reduction of the nitrile group can lead to the formation of β-amino alcohols. This transformation can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The reaction proceeds by reducing the nitrile to a primary amine. The adjacent trimethylsilyloxy group is typically stable under these conditions but can be easily removed in a subsequent deprotection step (e.g., with acid or a fluoride (B91410) source) to unmask the hydroxyl group, yielding the final 1,2-amino alcohol, a common structural motif in pharmaceuticals and natural products. gaylordchemical.com
α-Amino Nitriles: While the starting material is an α-hydroxynitrile derivative, it can be conceptually linked to the synthesis of other α-amino nitriles, which are direct precursors to α-amino acids via the Strecker synthesis. masterorganicchemistry.com The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) in the presence of a cyanide source to form an α-amino nitrile. masterorganicchemistry.com The structural motif provided by this compound is analogous to intermediates in such pathways, highlighting its utility in the broader field of amino acid and derivative synthesis.
| Target Compound | Synthetic Route | Reagents | Intermediate/Product |
|---|---|---|---|
| β-Amino Alcohol | 1. Nitrile Reduction 2. Desilylation | 1. LiAlH4 or H2/Catalyst 2. H+ or F- | 3-amino-2-methylbutan-2-ol |
| α-Amino Nitrile | Strecker-type Synthesis (Conceptual) | Aldehyde/Ketone, Amine, Cyanide Source | Substituted α-Amino Nitrile organic-chemistry.org |
Integration into Natural Product and Pharmaceutical Intermediate Syntheses
The ability of this compound to generate chiral centers through stereoselective reactions makes it a valuable component in the synthesis of complex, biologically active molecules, including natural products and pharmaceutical intermediates.
Precursors in Statin Synthesis Pathways
Statins, a class of cholesterol-lowering drugs, are characterized by a dihydroxyheptanoic acid side chain. google.com The synthesis of this chiral side chain is a critical challenge and often relies on stereoselective aldol-type reactions to construct the required β-hydroxy ketone motif. While direct use of this compound in specific industrial statin syntheses is not prominently documented in publicly available literature, its role as a precursor to α-silyloxy ketones places it squarely within the relevant synthetic strategies. The β,δ-dihydroxy core of statins like atorvastatin (B1662188) and rosuvastatin (B1679574) is often assembled using methodologies that create chiral alcohol centers. google.comgoogle.com The aldol adducts derived from α-silyloxy ketones are ideal intermediates for further elaboration into the characteristic statin side chain.
Intermediates in Vitamin D Derivative Synthesis
The synthesis of Vitamin D analogs often involves the coupling of two major fragments: an "A-ring" synthon and a "CD-ring" hydrindanone core. symeres.com A common coupling strategy is the Wittig-Horner olefination between an A-ring phosphine (B1218219) oxide and a CD-ring ketone. nih.gov A relevant published synthesis of a (20S)-hydroxyvitamin D3 analog utilizes a hydrindanone building block which itself is a nitrile-containing compound with a protected tertiary hydroxyl group, specifically (3S)-3-[(1'S,3a'R,7a'R)-7a'-methyl-4'-oxo-octahydro-1H-inden-1'-yl)]-3-[(trimethylsilyl)oxy]butanenitrile. nih.gov This key intermediate, which shares the core α-trimethylsilyloxy nitrile structure with the subject compound, is coupled with the A-ring fragment. The nitrile is then reduced to an aldehyde, demonstrating the utility of this functional group as a masked carbonyl in the convergent synthesis of complex Vitamin D skeletons. nih.gov
Contributions to Chiral Drug Scaffolds and Related Compounds
The synthesis of chiral drugs is a cornerstone of modern medicinal chemistry, as different enantiomers of a molecule can have vastly different biological activities. Protected cyanohydrins like this compound are fundamental building blocks for creating molecular asymmetry. diva-portal.org Their conversion into chiral α-hydroxy acids, β-amino alcohols, and other multifunctional intermediates makes them highly valuable. researchgate.netresearchgate.net The stereoselective aldol reactions enabled by their ketone derivatives are particularly powerful for establishing multiple stereocenters with high fidelity. This control is crucial for building complex chiral scaffolds that form the basis of numerous therapeutic agents, including HIV protease inhibitors and other bioactive compounds. researchgate.net The versatility of the cyanohydrin moiety allows for its incorporation into a diverse array of synthetic routes aimed at producing enantiomerically pure pharmaceuticals. diva-portal.orggoogle.com
Advanced Characterization and Analytical Techniques for 2 Methyl 2 Trimethylsilyl Oxy Butanenitrile and Reaction Monitoring
The synthesis and subsequent reactions of 2-methyl-2-[(trimethylsilyl)oxy]butanenitrile involve a variety of advanced analytical techniques to ensure structural confirmation, monitor reaction progress, assess purity, and elucidate mechanistic pathways. These methods provide critical data on the molecule's structure-reactivity relationship and the dynamics of the chemical transformations it undergoes.
Computational and Theoretical Studies on 2 Methyl 2 Trimethylsilyl Oxy Butanenitrile
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. From this, a variety of structural and electronic properties can be derived. For a molecule like 2-methyl-2-[(trimethylsilyl)oxy]butanenitrile, DFT calculations can fully optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netnih.gov
Beyond structural parameters, DFT elucidates electronic properties that are key to understanding the molecule's reactivity. Calculations can determine the distribution of electron density, identify atomic charges, and calculate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to study orbital interactions and charge transfers within the molecule. researchgate.netnih.gov
| Calculated Property | Significance |
|---|---|
| Optimized Molecular Geometry | Provides precise bond lengths, bond angles, and dihedral angles. |
| HOMO/LUMO Energies | Indicates regions of nucleophilicity (HOMO) and electrophilicity (LUMO). |
| HOMO-LUMO Gap | Relates to the molecule's chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
| Natural Bond Orbital (NBO) Charges | Quantifies the charge distribution on each atom in the molecule. |
Reaction Pathway Analysis and Transition State Modeling for Cyanosilylation
The formation of this compound from 2-butanone (B6335102) and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) can be modeled computationally to understand the reaction mechanism. nih.govresearchgate.net DFT calculations are particularly useful for mapping the potential energy surface of the reaction, identifying intermediates, and locating the transition states that connect them.
In a study of the asymmetric cyanosilylation of 2-butanone catalyzed by a confined imidodiphosphorimidate (IDPi) organocatalyst, computational analysis revealed two primary competing pathways. nih.govresearchgate.net The first involves the direct cyanosilylation of the ketone. The second, and kinetically favored, pathway involves an initial deprotosilylation of the ketone to form an enol silane (B1218182) intermediate, which then reacts to form the final silyl (B83357) cyanohydrin product. nih.gov
By calculating the relative free energies (in kcal/mol) of all stationary points along the reaction coordinate, researchers can determine the most likely mechanism. Transition state modeling allows for the detailed examination of the geometry and energy of the highest-energy point along the reaction pathway, which controls the reaction rate. nih.govresearchgate.net
| Reaction Step | Species | Calculated Relative Free Energy (kcal/mol) |
|---|---|---|
| Deprotosilylation (S-pathway) | Transition State (TS1-S) | 19.6 |
| Cyanosilylation (S-pathway) | Transition State (TS2-S) | 20.3 |
| Deprotosilylation (R-pathway) | Transition State (TS1-R) | 21.2 |
| Cyanosilylation (R-pathway) | Transition State (TS2-R) | 21.8 |
Prediction of Stereochemical Outcomes and Enantioselectivity
One of the most significant applications of computational modeling in the synthesis of chiral molecules is the prediction and rationalization of stereochemical outcomes. mpg.denih.gov The cyanosilylation of the prochiral 2-butanone can yield two enantiomers of this compound. Highly enantioselective reactions, such as those achieving a 98:2 enantiomeric ratio, have been reported and can be explained through computational models. nih.govresearchgate.net
The origin of enantioselectivity is found in the energy difference between the diastereomeric transition states leading to the (S) and (R) products. By optimizing the structures of these transition states (e.g., TS2-S and TS2-R), the energy difference (ΔΔG‡) can be calculated. researchgate.net A lower activation energy for one pathway explains the preferential formation of the corresponding enantiomer.
Computational tools like steric maps, which are generated based on the DFT-optimized structure of the catalyst-substrate complex at the transition state, can visually represent the steric environment. nih.govresearchgate.net These maps show more-hindered and less-hindered zones within the catalytic pocket, explaining how the catalyst orients the ketone to favor attack from one face over the other, thereby controlling the stereochemical outcome. nih.govresearchgate.net
| Transition State | Enantiomer Formed | Relative Free Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| TS2-S | (S)-enantiomer | 20.3 | Major Product |
| TS2-R | (R)-enantiomer | 21.8 | Minor Product |
Molecular Dynamics Simulations for Catalytic Interactions
While DFT calculations provide static pictures of molecules and transition states, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of systems over time. chemrxiv.orgsciopen.com For the catalytic cyanosilylation of 2-butanone, MD simulations can provide crucial insights into the non-covalent interactions between the catalyst, the ketone substrate, and the cyanide reagent. sciopen.com
MD simulations model the motions of atoms and molecules by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the catalyst-substrate complex, the role of solvent molecules, and the dynamic process of substrate binding in the catalyst's active site. chemrxiv.org By running simulations over nanoseconds or longer, researchers can observe how the catalyst and reactants interact and move, providing a more complete understanding of the catalytic cycle. While classical MD relies on empirical force fields, quantum mechanics/molecular mechanics (QM/MM) methods can be used to treat the reactive core with higher accuracy while still modeling the larger environment.
| MD Simulation Application | Insight Gained |
|---|---|
| Substrate Binding | Analyzes the pathway and preferred orientation of 2-butanone entering the catalyst's active site. |
| Conformational Analysis | Identifies the most stable conformations of the catalyst-substrate complex. |
| Solvent Effects | Models the influence of solvent molecules on the reaction's energy profile and dynamics. |
| Catalyst-Substrate Interactions | Quantifies non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that influence reactivity and selectivity. |
Future Directions and Emerging Research Avenues for 2 Methyl 2 Trimethylsilyl Oxy Butanenitrile Chemistry
Development of More Sustainable and Green Synthetic Protocols
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 2-methyl-2-[(trimethylsilyl)oxy]butanenitrile is no exception. A primary focus is the development of protocols that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.
One promising approach is the adoption of solvent-free reaction conditions. Research on the synthesis of various cyanohydrin trimethylsilyl (B98337) ethers has demonstrated the feasibility and benefits of eliminating organic solvents. rsc.orgrsc.org For instance, the cyanosilylation of a wide range of carbonyl compounds using trimethylsilyl cyanide (TMSCN) has been successfully achieved under solvent-free conditions, leading to high yields (72-99%) and very low E-factor values (a measure of waste produced). rsc.orgrsc.org This methodology, if applied to the synthesis of this compound from butan-2-one, could significantly reduce the environmental impact by eliminating the need for solvent purification and disposal.
Furthermore, the use of water as a reaction medium is another cornerstone of green chemistry. While silylated compounds are sensitive to hydrolysis, the development of water-tolerant catalytic systems could open new avenues for the synthesis of cyanohydrins. researchgate.net The synthesis of cyanohydrin carbonates from aldehydes has been demonstrated in water using surfactants to facilitate the reaction. mdpi.com Exploring similar methodologies for silylated cyanohydrins could lead to more sustainable manufacturing processes.
Another key aspect is the replacement of hazardous reagents. Traditional cyanohydrin synthesis often involves hydrogen cyanide (HCN), a highly toxic gas. libretexts.org The use of trimethylsilyl cyanide is already a step towards a safer protocol. acs.org Future research could focus on developing even safer cyanide sources or cyanide-free pathways to nitriles. nih.gov For example, biocatalytic methods using aldoxime dehydratases offer a cyanide-free route to nitriles from readily available aldehydes. nih.gov
The table below summarizes potential green synthetic approaches for the synthesis of silylated cyanohydrins, which are applicable to this compound.
| Green Chemistry Approach | Potential Benefit | Applicability to this compound |
| Solvent-Free Synthesis | Reduced waste, energy savings, simplified purification. | Highly applicable, as demonstrated for other silylated cyanohydrins. rsc.orgrsc.org |
| Aqueous Reaction Media | Use of a benign and abundant solvent. | Challenging due to hydrolysis, but possible with catalyst development. |
| Safer Cyanide Sources | Reduced toxicity and handling risks. | TMSCN is an improvement; further research into cyanide-free routes is ongoing. acs.orgnih.gov |
| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste. | Potential for cyanide-free synthesis via alternative pathways. nih.gov |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems for the production of this compound is a vibrant area of research. The goal is to achieve higher efficiency (faster reactions, lower catalyst loadings) and selectivity (chemo-, regio-, and stereoselectivity).
Organocatalysis: Organocatalysts, which are small organic molecules, have emerged as powerful tools in asymmetric synthesis. For the synthesis of chiral cyanohydrins, a variety of organocatalysts have been developed. researchgate.net For instance, chiral thiourea (B124793) derivatives have been shown to promote the highly enantioselective cyanosilylation of ketones. organic-chemistry.org Applying such catalysts to the synthesis of this compound from butan-2-one could provide a route to enantiomerically enriched forms of this compound.
Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of cyanide to carbonyl compounds. rsc.orgrsc.org While they are typically used in aqueous or biphasic systems to produce unprotected cyanohydrins, research into their application in organic solvents and for the synthesis of silylated derivatives is expanding. uni-stuttgart.de The use of immobilized HNLs could lead to robust and reusable biocatalytic systems for the continuous production of chiral cyanohydrins. rsc.org
Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of separation and reusability. researchgate.net Polystyrene-supported triphenylphosphine (B44618) has been used as a recyclable catalyst for the solvent-free cyanosilylation of carbonyls. rsc.orgrsc.org Metal-organic frameworks (MOFs) and supported ionic liquid-like phases (SILLPs) are also being explored as efficient heterogeneous catalysts for this transformation. acs.org
The following table provides an overview of novel catalytic systems with potential for the synthesis of this compound.
| Catalyst Type | Key Advantages | Potential Application |
| Organocatalysts | Metal-free, high enantioselectivity. | Asymmetric synthesis of chiral this compound. organic-chemistry.org |
| Biocatalysts (HNLs) | High selectivity, mild conditions, green. | Enantioselective synthesis in continuous flow systems. rsc.org |
| Heterogeneous Catalysts | Reusability, simplified purification, suitable for flow chemistry. | Sustainable and scalable production. rsc.orgrsc.orgacs.org |
Expansion of Synthetic Utility in Uncharted Reaction Manifolds
While this compound is a known precursor to α-hydroxy acids and β-amino alcohols, its full synthetic potential remains to be explored. Future research will likely focus on uncovering new reaction pathways and applications for this versatile building block.
The nitrile group can be transformed into a variety of other functional groups, including amines, amides, and carboxylic acids. wikipedia.org The trimethylsilyl ether serves as a protecting group for the hydroxyl functionality, allowing for selective reactions at the nitrile. This opens up possibilities for the synthesis of complex molecules with diverse functionalities.
One area of potential expansion is in the synthesis of nitrogen-containing heterocycles. The nitrile group can participate in cycloaddition reactions or be used as a handle for the construction of ring systems. The development of novel catalytic methods for the transformation of nitriles could lead to new synthetic routes to valuable heterocyclic compounds.
Furthermore, the development of stereoselective reactions starting from chiral this compound could provide access to a wide range of enantiomerically pure compounds. The ability to control the stereochemistry at the quaternary center would be highly valuable in the synthesis of pharmaceuticals and other bioactive molecules.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with continuous flow and automated platforms is revolutionizing the way molecules are made. These technologies offer improved control over reaction parameters, enhanced safety, and the potential for high-throughput optimization and production.
Flow Chemistry: The synthesis of cyanohydrins and their derivatives is well-suited for continuous flow processing. rsc.orgresearchgate.netresearchgate.net Flow reactors offer excellent heat and mass transfer, allowing for precise control over reaction conditions and minimizing the formation of byproducts. rsc.org The use of immobilized catalysts in packed-bed reactors enables the continuous production of the desired product with easy separation of the catalyst. rsc.org This approach has been successfully demonstrated for the enzymatic synthesis of chiral cyanohydrins and the organocatalyzed synthesis of silylated cyanohydrins. rsc.orgrsc.org
Automated Synthesis: Automated synthesis platforms can be used to rapidly screen and optimize reaction conditions. By integrating robotic systems with analytical instrumentation, it is possible to perform a large number of experiments in a short amount of time, leading to the rapid identification of optimal catalysts, solvents, and reaction parameters. This approach could be used to accelerate the development of new and improved synthetic routes to this compound.
The table below highlights the advantages of integrating the synthesis of this compound with modern synthesis platforms.
| Technology | Key Advantages | Relevance to this compound |
| Flow Chemistry | Enhanced safety, improved control, scalability, catalyst recycling. | Continuous and sustainable production. rsc.orgrsc.org |
| Automated Synthesis | High-throughput screening, rapid optimization. | Accelerated development of new synthetic methods. |
Advanced Spectroscopic Probes for Real-Time Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Advanced spectroscopic techniques can provide real-time insights into the formation and transformation of reactive intermediates, helping to elucidate complex reaction pathways.
The mechanism of cyanohydrin formation involves the nucleophilic attack of a cyanide ion on a carbonyl carbon. libretexts.orgjove.com In the case of silylated cyanohydrins, the reaction is typically catalyzed by a Lewis base or a Lewis acid. organic-chemistry.org In-situ spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can be used to monitor the progress of the reaction and identify key intermediates.
For example, in-situ IR spectroscopy can be used to track the disappearance of the carbonyl stretching frequency and the appearance of the nitrile and C-O stretching frequencies, providing kinetic data on the reaction. Similarly, in-situ NMR spectroscopy can be used to identify and quantify the different species present in the reaction mixture, including the starting materials, products, and any intermediates.
By combining these advanced spectroscopic techniques with computational modeling, it is possible to gain a detailed understanding of the reaction mechanism at the molecular level. This knowledge can then be used to design more effective catalysts and optimize reaction conditions for the synthesis of this compound.
Q & A
Q. What are the optimized synthetic routes for 2-methyl-2-[(trimethylsilyl)oxy]butanenitrile, and what analytical techniques validate its purity?
Methodological Answer: The synthesis of this compound typically involves cyanosilylation reactions, where trimethylsilyl cyanide (TMSCN) reacts with carbonyl compounds. For example, aldehydes can undergo nucleophilic addition with TMSCN under catalytic conditions (e.g., using MOF-74 catalysts) to form silyl-protected cyanohydrins . Key steps include:
- Reaction Conditions : Solvent-free systems at 60°C for 30 minutes with catalytic MOF-74.
- Purification : Column chromatography or distillation.
- Validation :
- GC-MS : To confirm molecular weight and fragmentation patterns.
- ¹H/¹³C NMR : To verify the silyl ether (–OSi(CH₃)₃) and nitrile (–CN) groups.
- FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (Si–C stretch).
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Purity Validation Techniques |
|---|---|---|---|
| MOF-74 Catalyzed | MOF-74 | 85–90 | NMR, GC-MS, IR |
| Base-Catalyzed | K₂CO₃ | 70–75 | NMR, HPLC |
Q. How does the trimethylsilyl group influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer: The trimethylsilyl (TMS) group enhances stability by protecting the hydroxyl oxygen from hydrolysis. Experimental protocols to assess stability include:
Q. Key Findings :
- The TMS group reduces hydrolysis rates in acidic/basic media compared to non-silylated analogs.
- Decomposition occurs above 150°C, as observed in TGA .
Advanced Research Questions
Q. What role does this compound play in catalytic cyanosilylation reactions, and how does its structure affect reaction kinetics?
Methodological Answer: In MOF-74-catalyzed cyanosilylation, this compound acts as a product or intermediate. Mechanistic studies involve:
Q. Table 2: Catalytic Performance in Cyanosisylation
| Substrate | Catalyst | Conversion (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Benzaldehyde | MOF-74 | 95 | 190 |
| Cyclohexanone | MOF-74 | 82 | 164 |
Q. Structural Insights :
Q. What are the metabolic pathways and toxicological profiles of this compound in biological systems?
Methodological Answer: Pharmacokinetic studies in animal models (e.g., diabetic rats) reveal:
- Metabolite Identification : LC-MS/MS to detect glucuronide conjugates or hydrolysis products (e.g., cyanide release under extreme conditions).
- Dose-Response Assays : Administer 10–100 mg/kg orally; monitor blood glucose and lipid profiles for 24 hours .
Q. Table 3: In Vivo Anti-Hyperglycemic Effects
| Parameter | Diabetic Control | Treated Group (50 mg/kg) | p-value |
|---|---|---|---|
| Blood Glucose (mg/dL) | 320 ± 25 | 180 ± 20 | <0.01 |
| LDL (mg/dL) | 150 ± 10 | 90 ± 8 | <0.001 |
Q. Safety Considerations :
- Acute toxicity studies (LD₅₀) in rodents show low oral toxicity (LD₅₀ > 2000 mg/kg) .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic applications?
Methodological Answer:
Q. Example Workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate Fukui indices to identify reactive atoms.
Validate with experimental kinetic data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
